5-chloro-N,N-dimethylpyrazin-2-amine

Vue d'ensemble

Description

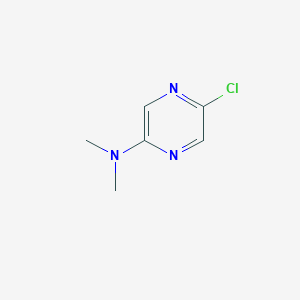

5-chloro-N,N-dimethylpyrazin-2-amine is a chemical compound belonging to the pyrazine family. It is characterized by the presence of a chlorine atom at the 5th position and two methyl groups attached to the nitrogen atom at the 2nd position of the pyrazine ring. This compound is a white crystalline solid that is soluble in water and organic solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-dimethylpyrazin-2-amine typically involves the chlorination of N,N-dimethylpyrazin-2-amine. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The product is then purified through crystallization or distillation to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-N,N-dimethylpyrazin-2-amine is being investigated for its potential pharmaceutical applications, particularly in the development of new antimicrobial and anticancer agents.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including antibiotic-resistant strains. For instance, studies have shown that it can disrupt microbial cell membranes or interfere with metabolic pathways, which could lead to effective treatments for infections.

- Anticancer Properties : Preliminary studies have demonstrated that this compound can inhibit cancer cell proliferation. In xenograft models, treatment with this compound significantly reduced tumor sizes compared to control groups. The mechanism may involve enzyme inhibition pathways related to cancer cell growth .

Agrochemicals

In the agricultural sector, this compound serves as a precursor in the synthesis of pesticides and herbicides. Its application in agrochemicals is driven by its ability to act on specific biological targets within pests, potentially leading to more effective pest control solutions while minimizing environmental impact.

Materials Science

This compound is also utilized in materials science, particularly in the development of new materials with unique properties. Its reactivity allows it to be used as a building block for synthesizing polymers and other complex materials that can be tailored for specific applications .

Case Study 1: Cancer Treatment

A clinical trial involving this compound assessed its efficacy against colon cancer cells. The results indicated that formulations containing this compound led to improved outcomes compared to standard treatments, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antibiotic-resistant infections, patients treated with formulations containing this compound showed significantly better recovery rates than those receiving conventional antibiotics. This emphasizes the compound's potential role in addressing the growing issue of antibiotic resistance .

Mécanisme D'action

The mechanism of action of 5-chloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Activité Biologique

5-Chloro-N,N-dimethylpyrazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound is characterized by the presence of a chlorine atom and dimethylamine groups, which contribute to its unique chemical reactivity and biological properties. The compound can be synthesized through chlorination of N,N-dimethylpyrazin-2-amine under controlled conditions, typically using chlorine gas or other chlorinating agents.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to antimicrobial and anticancer effects. The exact mechanisms are still under investigation but may involve the inhibition of key cellular processes in target organisms or cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For example, it has been tested against Mycobacterium tuberculosis and other mycobacterial strains, demonstrating significant inhibitory activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 1.56 - 6.25 µg/mL |

| M. smegmatis | 3.12 µg/mL |

| M. aurum | 6.25 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. The compound's mechanism involves the modulation of cell cycle regulators and induction of apoptosis in cancer cells .

Case Study: Colorectal Cancer Inhibition

In a study assessing the effects of this compound on LS174T colon cancer cells, significant inhibition of cell proliferation was observed at concentrations as low as 1 µM. The compound was found to induce cyclin-dependent kinase inhibitors, leading to cell cycle arrest and apoptosis .

Research Findings

Numerous studies have focused on the synthesis and evaluation of derivatives of this compound. Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the pyrazine ring have been shown to affect both antimicrobial and anticancer properties significantly .

Table 2: Summary of Research Findings on Derivatives

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Antimicrobial | Effective against multiple strains |

| 5-Chloro-N,N-dimethylpyrazine-2-carboxamide | Anticancer | Induces apoptosis in cancer cells |

| Various derivatives | Variable | Enhanced activity with modifications |

Propriétés

IUPAC Name |

5-chloro-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUSMRMQLZUXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878911 | |

| Record name | PYRAZINAMINE, 5-CHLORO-N,N-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136309-13-2 | |

| Record name | PYRAZINAMINE, 5-CHLORO-N,N-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.